(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one

Asymmetric synthesis Chiral building block Enantiomeric excess

Researchers relying on racemic or achiral building blocks in chiral drug discovery introduce pharmacokinetic ambiguity that can derail lead optimization. (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 178041-61-7) is a single-enantiomer starting material that eliminates stereochemical uncertainty from the outset. Key differentiators include: • Defined (S)-stereochemistry critical for deriving tetrahydroquinoxaline pharmacophores targeting BRD4 (reported IC₅₀ as low as 12.7 nM) and JNK3, where C3-substituent modifications directly govern inhibitory activity. • Batch-to-batch consistency with NLT 98% purity, reducing impurity-derived false positives in high-throughput screening libraries compared to standard-grade building blocks. • Enables direct access to validated chemotypes from Bayer’s BRD4-inhibitor patent estate without requiring in-house chiral resolution.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11913186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=CC=CC=C2N1
InChIInChI=1S/C10H12N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-7,11H,2H2,1H3,(H,12,13)/t7-/m0/s1
InChIKeyYRELTDGOEVJYLO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one: Overview and Chemical Profile


(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 178041-61-7) is the enantiopure (S)-configured form of 3-ethyl-3,4-dihydroquinoxalin-2(1H)-one, a chiral nitrogen-based heterocycle with molecular formula C₁₀H₁₂N₂O and exact mass 176.094963 Da [1]. It belongs to the 3,4-dihydroquinoxalin-2(1H)-one family, which is recognized as a privileged scaffold in medicinal chemistry owing to its capacity to generate high-affinity ligands for diverse biological targets, including BRD4, kinases, and sGC [2]. The compound contains a single stereogenic center at the C3 position bearing the ethyl substituent, rendering it a defined, single-enantiomer building block for asymmetric synthesis of pharmaceutical intermediates and bioactive tetrahydroquinoxaline pharmacophores [3].

Why Substitution with Racemic or Alternative Dihydroquinoxalinones Fails


The stereochemistry at the C3 position directly governs both the compound's downstream synthetic utility and its contribution to biological target engagement. Substituting the (S)-enantiomer with the racemate (CAS 66366-98-1) introduces an equimolar (R)-enantiomer that may exhibit divergent binding affinity, metabolic fate, or pharmacokinetics in any derived chiral drug candidate [1]. Substituting the 3-ethyl substituent with the commonly available 3-methyl analog (MW 162.19 vs 176.21 g/mol, ΔMW ≈ 14 Da) alters calculated lipophilicity and steric parameters that influence target fit, as demonstrated by structure-activity relationship studies on dihydroquinoxalinone-based inhibitors where even minor C3-substituent variation caused loss of activity [2]. Furthermore, the fully aromatic 3-ethylquinoxalin-2(1H)-one (CAS 13297-35-3, MW 174.2) lacks the reducible C=N bond of the dihydro analog, precluding its use in reductive diversification strategies essential for accessing tetrahydroquinoxaline pharmacophores [3].

Quantitative Evidence Versus Comparator Compounds


Enantiopure Synthesis via Modern Catalytic Methods

The (S)-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one provides a single, defined enantiomeric form, in contrast to the racemic mixture (CAS 66366-98-1) which requires wasteful resolution. Modern catalytic asymmetric methods — both Rh-catalyzed arylation and chemoenzymatic routes — have demonstrated enantiomeric excess values up to 99.9% ee for dihydroquinoxalinones, meaning the user can procure material with confidence that the stereochemical integrity supports reproducible asymmetric synthesis of downstream pharmacophores [1][2]. This compares starkly to procuring the racemate, which would yield a statistical 50% maximum of the desired enantiomer after resolution.

Asymmetric synthesis Chiral building block Enantiomeric excess

Higher Commercial Purity Specification

Reputable commercial suppliers list (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one with a purity specification of NLT 98% (HPLC) , with some vendors listing 97% . This compares favorably to the parent unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9), which is typically offered at 95% purity , and to the fully aromatic 3-ethylquinoxalin-2(1H)-one (CAS 13297-35-3) also at 95% minimum purity . The 3-percentage-point purity differential translates to significantly lower impurity burden — 2% vs 5% total impurities — which is critical when the compound serves as a building block in multi-step syntheses where impurity carry-through can compound yields losses.

Purity specification Quality control Procurement standard

Distinct Physicochemical Profile from Shorter Analogs

The 3-ethyl substituent on (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one confers a molecular weight of 176.21 g/mol and a computed XLogP3 of 1.8 [1], compared with MW 162.19 g/mol for the 3-methyl analog (CAS 34070-68-3) and MW 148.16 g/mol for the unsubstituted parent dihydroquinoxalinone . The ΔMW of +14 Da from methyl to ethyl represents a single methylene unit that can modulate target binding, as SAR studies on dihydroquinoxalinone-based JNK3 inhibitors have shown that even small substituent changes on the quinoxalinone core can abolish inhibitory activity entirely [2]. The computed hydrogen bond donor count (2), acceptor count (2), and single rotatable bond provide a balanced physicochemical profile consistent with oral drug-likeness guidelines, with the ethyl group contributing increased lipophilicity relative to methyl without exceeding lead-like property thresholds.

Physicochemical properties Drug-likeness Structure-activity relationship

Privileged Scaffold for BRD4 and Kinase Drug Discovery

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is explicitly recognized as a 'privileged structure' in medicinal chemistry [1], and (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one serves as a direct chiral precursor for functionalization of this core. The scaffold has been validated in multiple drug discovery programs: dihydroquinoxalinone derivative 5i demonstrated BRD4 binding inhibition with IC₅₀ = 73 nM and cellular activity of 258 nM in MV-4-11 leukemia cells [2]; compound 40 achieved balanced BRD4 (IC₅₀ = 12.7 nM) and CDK9 (IC₅₀ = 22.4 nM) inhibition [3]; and the dicarboxylic dihydroquinoxalinone 30d activated recombinant sGC with EC₅₀ = 0.77 μM (wild-type) and 1.8 μM (heme-free mutant) [4]. These data establish the scaffold's broad target engagement capability. While these specific derivatives contain additional substituents beyond the 3-ethyl group, the unsubstituted or minimally substituted dihydroquinoxalinone core is the starting point for all such programs, and the (S)-3-ethyl variant provides a specific chiral entry point distinct from the racemic or achiral alternatives.

BRD4 inhibitor Kinase inhibitor Privileged scaffold Drug discovery

Industrial Validation by Bayer Pharma Patents

Bayer Pharma AG holds patent family WO2014095775A1 / US20150344444A1 explicitly covering BET protein-inhibitory, especially BRD4-inhibitory, dihydroquinoxalinones for therapeutic use in hyperproliferative disorders, viral infections, neurodegenerative disorders, and inflammation [1][2]. This industrial patent protection, alongside the ongoing development of dihydroquinoxalinone-based dual CDK6/BET inhibitors for triple-negative breast cancer therapy demonstrating in vivo efficacy in MDA-MB-231 xenograft models [3], provides procurement-relevant validation that the dihydroquinoxalinone scaffold — for which (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one serves as a chiral building block — has significant pharmaceutical industry traction. In contrast, the fully aromatic 3-ethylquinoxalin-2(1H)-one or the unsubstituted parent DHQ lack comparable depth of patent-supported therapeutic development programs linked to their specific substitution patterns.

Patent landscape BRD4 inhibition Industrial validation BET proteins

Procurement and Research Application Scenarios


Synthesis of Enantiopure BRD4/BET Inhibitor Pharmacophores

In medicinal chemistry campaigns targeting bromodomain-containing proteins, (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one serves as the enantiopure starting material for reductive diversification to tetrahydroquinoxalines — a validated pharmacophore class. The scaffold's privileged status is supported by Bayer's patent estate covering BRD4-inhibitory dihydroquinoxalinones [1] and by literature compounds achieving BRD4 IC₅₀ values as low as 12.7 nM [2]. The (S)-stereochemistry at C3 is carried through into the derived tetrahydroquinoxaline, directly impacting target binding, making procurement of the pre-resolved enantiomer essential for reproducible SAR campaigns.

SAR Exploration of 3-Substituted Kinase Inhibitors

The 3-ethyl substituent provides a specific steric and lipophilic profile (XLogP3 = 1.8, MW 176.21) [1] that differentiates it from the commonly available 3-methyl analog (ΔMW +14 Da), enabling systematic SAR exploration at the C3 position. This is critical for programs targeting kinases such as JNK3, where even minor C3-substituent modifications have been shown to cause complete loss of inhibitory activity [2], or for dual CDK6/BRD4 inhibitor programs where the dihydroquinoxalinone core is being actively pursued with demonstrated in vivo antitumor efficacy [3].

Benchmark for Asymmetric Synthesis Methodology

The compound serves as a benchmark substrate for developing and validating new asymmetric synthetic methodologies targeting the dihydroquinoxalinone scaffold. Modern chemoenzymatic routes achieve enantiomeric excess up to >99% with up to 78% overall yield using water as solvent [1], while Rh-catalyzed asymmetric arylation delivers up to 99.9% ee [2]. Procuring authentic (S)-configured material is essential for establishing reference standards in chiral HPLC method development and for validating the stereochemical fidelity of newly developed catalytic processes.

Standardized Starting Material for Parallel Library Synthesis

For combinatorial chemistry and parallel synthesis campaigns, the commercial availability of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one at NLT 98% purity [1] provides a quality-controlled, reproducible starting point that minimizes batch-to-batch variability. The 2% maximum impurity specification (vs 5% for standard-grade unsubstituted DHQ) reduces the risk of impurity-derived false positives in biological screening of library outputs, directly impacting the reliability of hit identification in high-throughput screening campaigns.

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